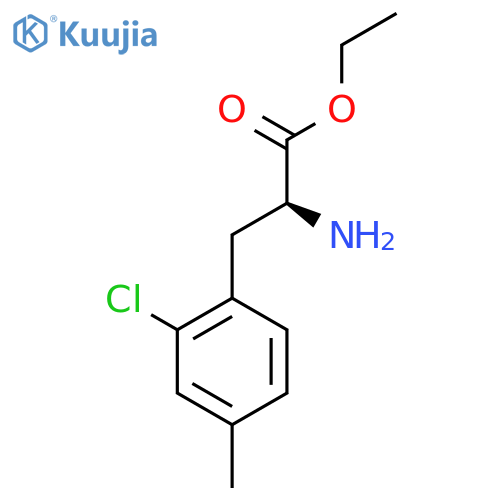

Cas no 2015362-24-8 (ethyl (2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoate)

ethyl (2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoate 化学的及び物理的性質

名前と識別子

-

- EN300-28277379

- 2015362-24-8

- ethyl (2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoate

-

- インチ: 1S/C12H16ClNO2/c1-3-16-12(15)11(14)7-9-5-4-8(2)6-10(9)13/h4-6,11H,3,7,14H2,1-2H3/t11-/m0/s1

- InChIKey: NPFURVNCUXBQBT-NSHDSACASA-N

- ほほえんだ: ClC1C=C(C)C=CC=1C[C@@H](C(=O)OCC)N

計算された属性

- せいみつぶんしりょう: 241.0869564g/mol

- どういたいしつりょう: 241.0869564g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 5

- 複雑さ: 235

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 52.3Ų

ethyl (2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28277379-2.5g |

ethyl (2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoate |

2015362-24-8 | 2.5g |

$2548.0 | 2023-09-09 | ||

| Enamine | EN300-28277379-1.0g |

ethyl (2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoate |

2015362-24-8 | 1g |

$1658.0 | 2023-05-25 | ||

| Enamine | EN300-28277379-5g |

ethyl (2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoate |

2015362-24-8 | 5g |

$3770.0 | 2023-09-09 | ||

| Enamine | EN300-28277379-10g |

ethyl (2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoate |

2015362-24-8 | 10g |

$5590.0 | 2023-09-09 | ||

| Enamine | EN300-28277379-0.05g |

ethyl (2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoate |

2015362-24-8 | 0.05g |

$1091.0 | 2023-09-09 | ||

| Enamine | EN300-28277379-5.0g |

ethyl (2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoate |

2015362-24-8 | 5g |

$4806.0 | 2023-05-25 | ||

| Enamine | EN300-28277379-0.25g |

ethyl (2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoate |

2015362-24-8 | 0.25g |

$1196.0 | 2023-09-09 | ||

| Enamine | EN300-28277379-10.0g |

ethyl (2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoate |

2015362-24-8 | 10g |

$7128.0 | 2023-05-25 | ||

| Enamine | EN300-28277379-1g |

ethyl (2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoate |

2015362-24-8 | 1g |

$1299.0 | 2023-09-09 | ||

| Enamine | EN300-28277379-0.1g |

ethyl (2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoate |

2015362-24-8 | 0.1g |

$1144.0 | 2023-09-09 |

ethyl (2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoate 関連文献

-

Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272

-

Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330

-

Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207

-

Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982

-

Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227

-

Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964

-

M. Rezaei DashtArzhandi,A. F. Ismail,T. Matsuura RSC Adv., 2015,5, 21916-21924

-

Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215

-

Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249

-

Pranav Tiwari,Navpreet Kaur,Vinay Sharma,Hyeonggon Kang,Jamal Uddin New J. Chem., 2019,43, 17058-17068

Related Articles

-

ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025

-

Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025

-

Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025

-

マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025

-

阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025

ethyl (2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoateに関する追加情報

Professional Introduction to Ethyl (2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoate (CAS No. 2015362-24-8)

Ethyl (2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoate, a compound with the CAS number 2015362-24-8, represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its specific stereochemical configuration and aromatic substituents, has garnered considerable attention for its potential applications in drug development and medicinal chemistry.

The molecular structure of Ethyl (2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoate consists of a propanoate ester moiety linked to an amino group, with the (2S) configuration indicating a specific spatial arrangement of atoms. This stereochemistry is crucial, as it can greatly influence the biological activity and pharmacokinetic properties of the compound. The presence of a 2-chloro-4-methylphenyl group adds further complexity, introducing potential sites for interaction with biological targets.

In recent years, there has been growing interest in the development of chiral drugs due to their enhanced specificity and reduced side effects. The stereochemistry of Ethyl (2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoate aligns with this trend, making it a valuable candidate for further investigation. Studies have shown that the (S)-configuration often exhibits superior pharmacological properties compared to its (R)-enantiomer, which is a critical consideration in drug design.

One of the most compelling aspects of this compound is its potential role in the development of novel therapeutic agents. The aromatic ring system, particularly the chloro and methyl substituents, suggests that it may interact with various biological receptors and enzymes. This makes it an attractive scaffold for medicinal chemists looking to design molecules with targeted action.

Recent research has highlighted the importance of understanding the metabolic pathways and interactions of chiral compounds like Ethyl (2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoate. Advanced computational methods have been employed to predict how this compound might be metabolized in vivo, providing valuable insights into its potential pharmacokinetic profile. These studies have revealed that the compound may exhibit a favorable balance between efficacy and safety, making it a promising candidate for further clinical development.

The synthesis of such complex molecules requires meticulous attention to detail and precision. The stereochemical integrity must be maintained throughout the synthetic process to ensure that the desired enantiomer is obtained. Modern synthetic techniques, including asymmetric catalysis and chiral resolution methods, have enabled chemists to produce high-purity forms of this compound efficiently.

In addition to its pharmaceutical applications, Ethyl (2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoate may also find utility in other areas of chemical research. Its unique structure provides a platform for studying molecular recognition processes and developing new catalysts. The interaction between this compound and various biological targets can offer insights into drug-receptor binding mechanisms, which is essential for designing more effective drugs.

The regulatory landscape for new drug candidates is stringent, requiring extensive testing to ensure safety and efficacy. However, compounds like Ethyl (2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoate, with their well-defined structures and stereochemistries, may streamline some aspects of this process. Preclinical studies have already begun to explore its potential therapeutic effects, paving the way for future clinical trials.

The future prospects for this compound are promising. As research continues to uncover new applications and mechanisms of action, it is likely that Ethyl (2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoate will play an increasingly important role in both academic research and industrial development. Its unique properties make it a versatile tool for chemists and pharmacologists alike, contributing to advancements in human health and medicine.

2015362-24-8 (ethyl (2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoate) 関連製品

- 2460740-66-1(N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-methyl-2-(1,3-thiazol-2-yl)propanamide hydrochloride)

- 881444-99-1(4-methyl-N-4-(morpholine-4-sulfonyl)phenyl-1,2,3-thiadiazole-5-carboxamide)

- 1261632-99-8(2-Methoxy-6-(trifluoromethyl)-4-(4-(trifluoromethyl)phenyl)pyridine)

- 2327830-74-8(N-[2-(2-chlorophenyl)-2-methoxyethyl]-3,5-bis(trifluoromethyl)benzamide)

- 1372713-72-8((2-Methyl-2H-1,2,3-triazol-4-yl)boronic acid)

- 1863146-06-8(2-Azaspiro[3.4]octane, 1-(1-methyl-1H-pyrazol-4-yl)-)

- 1401961-57-6(3-(2,4-Dimethylphenyl)-3-oxetanol)

- 1261792-08-8(3-Cyano-5-methoxymandelic acid)

- 484695-43-4(2-{5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(2-ethylpiperidin-1-yl)ethan-1-one)

- 1344236-50-5(Cyclopentanone, 3-[(2,4-difluorophenyl)thio]-)